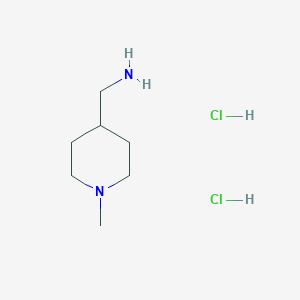

(1-Methylpiperidin-4-yl)methanamin Dihydrochlorid

Übersicht

Beschreibung

“(1-Methylpiperidin-4-yl)methanamine dihydrochloride” is a unique chemical compound with the empirical formula C7H16N2 · 2HCl . It has a molecular weight of 201.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

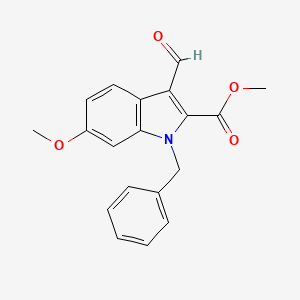

Molecular Structure Analysis

The molecular structure of “(1-Methylpiperidin-4-yl)methanamine dihydrochloride” can be represented by the SMILES stringCl.Cl.CN1CCC(CN)CC1 . The InChI representation is 1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H . Physical And Chemical Properties Analysis

“(1-Methylpiperidin-4-yl)methanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Umweltwissenschaften

Schließlich könnten in der Umweltwissenschaft die Wechselwirkungen der Verbindung mit Schadstoffen untersucht werden, um neue Methoden zur Entfernung oder zum Abbau von Schadstoffen in Wasseraufbereitungsanlagen zu entwickeln.

Jeder Anwendungsbereich nutzt die einzigartige chemische Struktur von “(1-Methylpiperidin-4-yl)methanamin Dihydrochlorid”, um verschiedene wissenschaftliche Fragen zu untersuchen und innovative Lösungen in verschiedenen Forschungsbereichen zu entwickeln. Insbesondere die duale Hydrochloridkomponente bietet Vielseitigkeit bei chemischen Reaktionen, was sie zu einer Verbindung von Interesse für mehrere Forschungsanwendungen macht .

Wirkmechanismus

The mechanism of action of (1-Methylpiperidin-4-yl)methanamine dihydrochloride is not fully understood. It is thought to act as an agonist at certain neurotransmitter receptors, such as the 5-HT3 receptor, and as an antagonist at other neurotransmitter receptors, such as the GABA-A receptor. Additionally, it has been suggested that (1-Methylpiperidin-4-yl)methanamine dihydrochloride may act as an allosteric modulator of certain ion channels, such as the GABA-A receptor.

Biochemical and Physiological Effects

The biochemical and physiological effects of (1-Methylpiperidin-4-yl)methanamine dihydrochloride are not fully understood. However, studies have suggested that it may act as an agonist at certain neurotransmitter receptors, such as the 5-HT3 receptor, and as an antagonist at other neurotransmitter receptors, such as the GABA-A receptor. Additionally, it has been suggested that (1-Methylpiperidin-4-yl)methanamine dihydrochloride may act as an allosteric modulator of certain ion channels, such as the GABA-A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

(1-Methylpiperidin-4-yl)methanamine dihydrochloride has several advantages for laboratory experiments. It is a relatively stable compound, and is easy to synthesize and store. Additionally, it is relatively inexpensive compared to other compounds used in laboratory experiments. However, (1-Methylpiperidin-4-yl)methanamine dihydrochloride also has some limitations. It has a relatively low solubility in water, and is not very soluble in many solvents. Additionally, the mechanism of action of (1-Methylpiperidin-4-yl)methanamine dihydrochloride is not fully understood, and its effects on the body are not well-studied.

Zukünftige Richtungen

There are several potential future directions for research on (1-Methylpiperidin-4-yl)methanamine dihydrochloride. Firstly, further research is needed to better understand the mechanism of action of (1-Methylpiperidin-4-yl)methanamine dihydrochloride and its effects on the body. Additionally, research is needed to develop more efficient methods of synthesizing and storing (1-Methylpiperidin-4-yl)methanamine dihydrochloride. Finally, research is needed to explore the potential applications of (1-Methylpiperidin-4-yl)methanamine dihydrochloride in the medical field, such as in the treatment of neurological and cardiovascular disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301+P312+P330) .

Biochemische Analyse

Biochemical Properties

(1-Methylpiperidin-4-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The interaction between (1-Methylpiperidin-4-yl)methanamine dihydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels. This interaction is crucial for studying the effects of acetylcholine on various physiological processes .

Cellular Effects

(1-Methylpiperidin-4-yl)methanamine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, (1-Methylpiperidin-4-yl)methanamine dihydrochloride can alter gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of (1-Methylpiperidin-4-yl)methanamine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can result in various physiological effects, such as increased muscle contraction and enhanced cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methylpiperidin-4-yl)methanamine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1-Methylpiperidin-4-yl)methanamine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound may also result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (1-Methylpiperidin-4-yl)methanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant physiological changes. For example, high doses of (1-Methylpiperidin-4-yl)methanamine dihydrochloride have been associated with toxic effects, such as neurotoxicity and hepatotoxicity. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

(1-Methylpiperidin-4-yl)methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The effects of (1-Methylpiperidin-4-yl)methanamine dihydrochloride on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of (1-Methylpiperidin-4-yl)methanamine dihydrochloride within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, (1-Methylpiperidin-4-yl)methanamine dihydrochloride can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of (1-Methylpiperidin-4-yl)methanamine dihydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (1-Methylpiperidin-4-yl)methanamine dihydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. The subcellular localization of the compound can influence its overall effectiveness and impact on cellular processes .

Eigenschaften

IUPAC Name |

(1-methylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOPPLGHTCLBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657378 | |

| Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187582-53-1 | |

| Record name | 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1-methylpiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

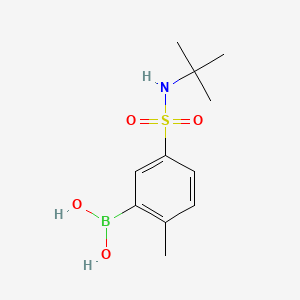

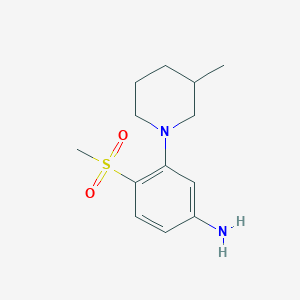

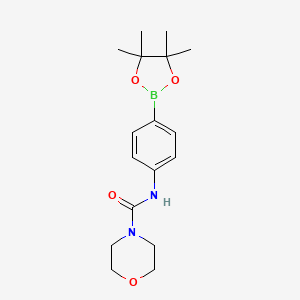

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)

![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)

![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)